1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of azetidine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The compound “1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” contains a pyrrolidine-2,5-dione ring, which is a common scaffold in medicinal chemistry
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, drugs interact with their targets, often proteins, to modulate their function, leading to therapeutic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would need to be determined experimentally. Factors such as the compound’s size, polarity, and solubility can influence its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route includes the acylation of azetidine with 2-chloro-6-fluorophenylacetyl chloride, followed by cyclization with pyrrolidine-2,5-dione under controlled conditions . The reaction conditions often require specific pH levels and temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure and exhibit similar biological activities.
Azetidine derivatives: Compounds with azetidine rings that have comparable chemical properties and reactivity.
Uniqueness
1-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the presence of both azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and development .
Properties
IUPAC Name |
1-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c16-11-2-1-3-12(17)10(11)6-15(22)18-7-9(8-18)19-13(20)4-5-14(19)21/h1-3,9H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVAIWAWRBQLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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